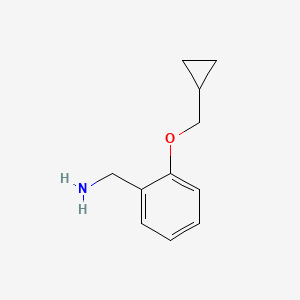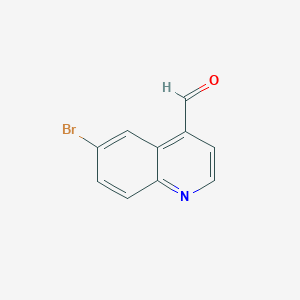
6-溴喹啉-4-甲醛
描述
6-Bromoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 4th position on the quinoline ring makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.
科学研究应用
6-Bromoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-4-carbaldehyde typically involves the bromination of quinoline followed by formylation. One common method includes the oxidation of 6-bromoquinoline using selenium dioxide (SeO2) to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for 6-Bromoquinoline-4-carbaldehyde are not extensively documented. the process generally involves large-scale bromination and subsequent formylation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: 6-Bromoquinoline-4-carboxylic acid.
Reduction: 6-Bromoquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-Bromoquinoline-4-carbaldehyde is primarily based on its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways .
相似化合物的比较
6-Chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-Quinolinecarboxaldehyde: Lacks the halogen substitution at the 6th position.
Uniqueness: 6-Bromoquinoline-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it a valuable compound for various chemical and biological studies.
属性
IUPAC Name |
6-bromoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKIEBEEIAVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633370 | |
| Record name | 6-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898391-75-8 | |
| Record name | 6-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


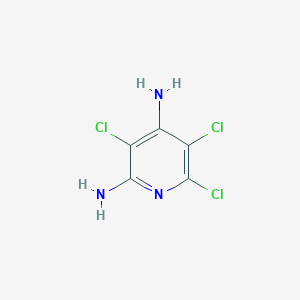
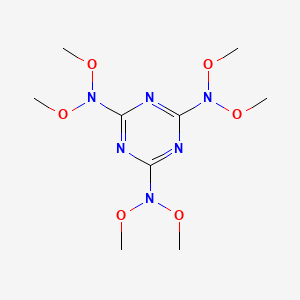
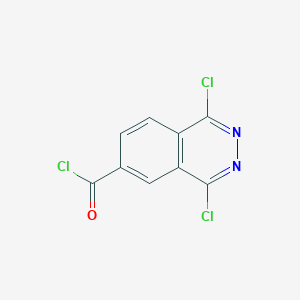
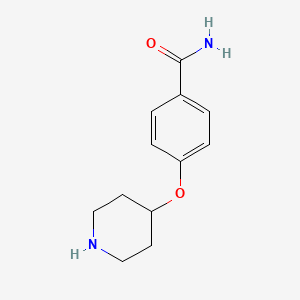
![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)

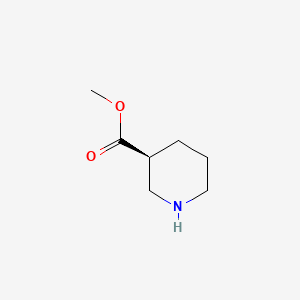
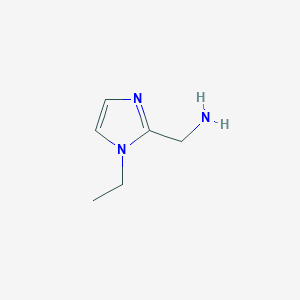
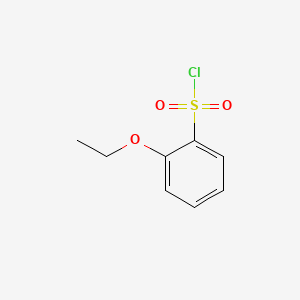
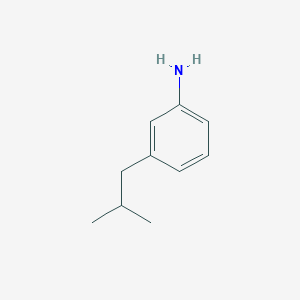
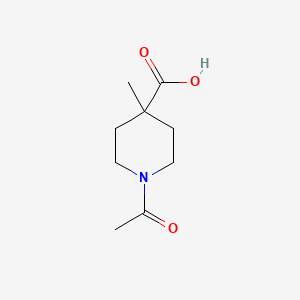
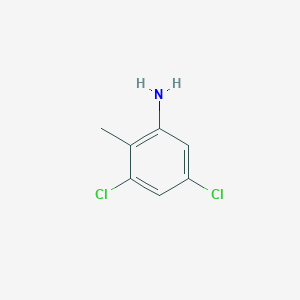
![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)
